molecular formula C20H25ClN2O2 B11337956 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide

Cat. No.: B11337956
M. Wt: 360.9 g/mol
InChI Key: KJZITPZPIUPOON-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide is an organic compound with a complex structure that includes a chlorophenyl group, a diethylamino group, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of 2-(2-chlorophenyl)-2-(diethylamino)ethanol, which is then reacted with 3-methoxybenzoyl chloride under basic conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-pyrrolidinecarboxamide
  • N-[2-(diethylamino)ethyl]benzamide
  • N-(2-chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}acetamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C20H25ClN2O2

Molecular Weight

360.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3-methoxybenzamide

InChI

InChI=1S/C20H25ClN2O2/c1-4-23(5-2)19(17-11-6-7-12-18(17)21)14-22-20(24)15-9-8-10-16(13-15)25-3/h6-13,19H,4-5,14H2,1-3H3,(H,22,24)

InChI Key

KJZITPZPIUPOON-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=CC(=CC=C1)OC)C2=CC=CC=C2Cl

Origin of Product

United States

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